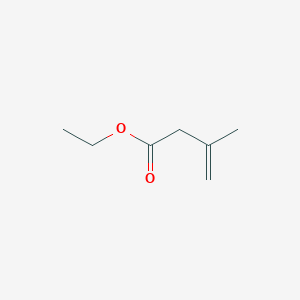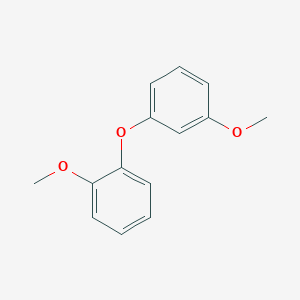
1-Methoxy-2-(3-methoxyphenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-(3-methoxyphenoxy)benzene is a chemical compound that is also known as Bis(3-methoxy-4-methoxyphenoxy)benzene. It is a white crystalline solid that is used in scientific research for its various applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-(3-methoxyphenoxy)benzene is not well understood. However, it is believed that this compound interacts with certain receptors in the body, which leads to its physiological effects.
Effets Biochimiques Et Physiologiques
1-Methoxy-2-(3-methoxyphenoxy)benzene has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it useful in the treatment of various diseases such as cancer and cardiovascular diseases. This compound has also been shown to have antibacterial and antifungal properties, which make it useful in the treatment of infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Methoxy-2-(3-methoxyphenoxy)benzene in lab experiments is its high purity. This compound can be synthesized with a high degree of purity, which makes it useful in various research applications. However, one of the limitations of using this compound is its cost. The synthesis of this compound can be expensive, which limits its use in some research applications.
Orientations Futures
There are several future directions for the use of 1-Methoxy-2-(3-methoxyphenoxy)benzene in scientific research. One of the future directions is the development of new organic semiconductors using this compound as a building block. This can lead to the fabrication of more efficient and cost-effective electronic devices. Another future direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 1-Methoxy-2-(3-methoxyphenoxy)benzene can be achieved using various methods. One of the most common methods is the Friedel-Crafts acylation reaction. This reaction involves the reaction of 3-methoxyphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting compound is then reacted with 3-methoxyphenol in the presence of a base such as potassium carbonate to yield 1-Methoxy-2-(3-methoxyphenoxy)benzene.
Applications De Recherche Scientifique
1-Methoxy-2-(3-methoxyphenoxy)benzene has been used in various scientific research applications. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of electronic devices such as organic field-effect transistors and organic light-emitting diodes.
Propriétés
Numéro CAS |
1655-71-6 |
|---|---|
Nom du produit |
1-Methoxy-2-(3-methoxyphenoxy)benzene |
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-methoxy-2-(3-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)16-2/h3-10H,1-2H3 |
Clé InChI |
CUKLYCLBWSURAC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2OC |
SMILES canonique |
COC1=CC(=CC=C1)OC2=CC=CC=C2OC |
Synonymes |
1-Methoxy-2-(3-methoxyphenoxy)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)
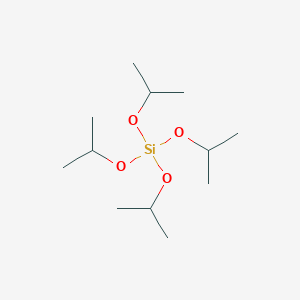
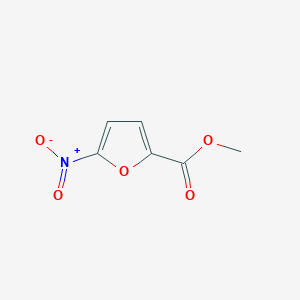
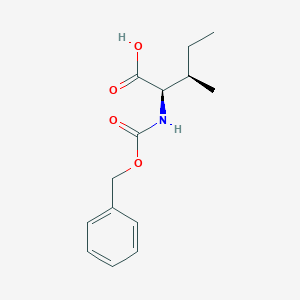
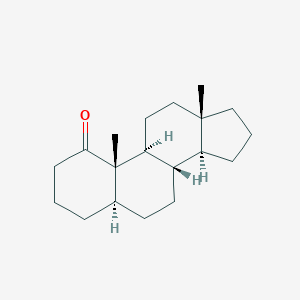
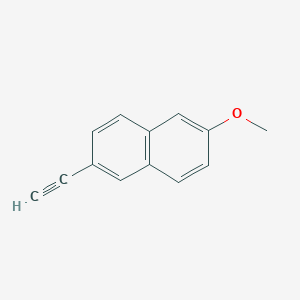
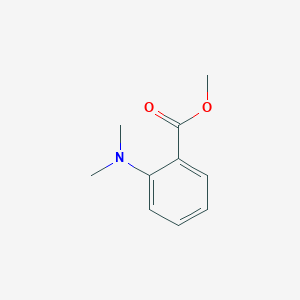
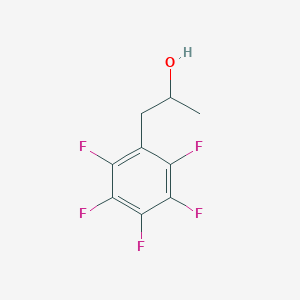
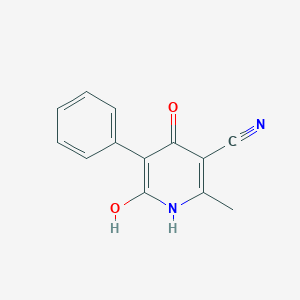
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
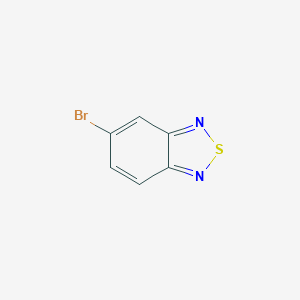
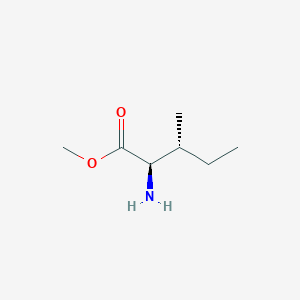
![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)
